1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Lipophilicity Oxadiazole regioisomerism Drug-likeness

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 280110-69-2) is a heterobifunctional building block comprising a Boc-protected piperidine and a 5-methyl-1,3,4-oxadiazole moiety. With a molecular weight of 267.32 g/mol, a calculated logP of 1.6, and zero hydrogen bond donors, this compound is designed for orthogonal deprotection strategies in multi-step syntheses.

Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
CAS No. 280110-69-2
Cat. No. B1287210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
CAS280110-69-2
Molecular FormulaC13H21N3O3
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21N3O3/c1-9-14-15-11(18-9)10-5-7-16(8-6-10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3
InChIKeyITRKRVBZAWBSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 280110-69-2) – Core Identity and Procurement-Relevant Classification


1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 280110-69-2) is a heterobifunctional building block comprising a Boc-protected piperidine and a 5-methyl-1,3,4-oxadiazole moiety [1]. With a molecular weight of 267.32 g/mol, a calculated logP of 1.6, and zero hydrogen bond donors, this compound is designed for orthogonal deprotection strategies in multi-step syntheses [1]. It is primarily employed as a privileged intermediate in the construction of Factor Xa inhibitors and vasopressin V1a antagonists, where the 1,3,4-oxadiazole ring serves as a metabolically stable bioisostere of ester or amide functionalities [2].

Why Generic Substitution Fails for 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine – Critical Differentiation from Seemingly Interchangeable Analogs


In drug-discovery synthesis, the temptation to substitute this building block with a close structural analog—such as a 1,2,4-oxadiazole isomer, an N-unprotected piperidine, or a differently protected derivative—introduces quantifiable risks in both synthetic efficiency and final compound profile. The 1,3,4-oxadiazole regioisomer exhibits an order of magnitude lower lipophilicity (log D) than its 1,2,4-oxadiazole matched pair, along with superior metabolic stability and reduced hERG inhibition [1]. Removing the Boc group prematurely eliminates orthogonal protection, forcing re-optimization of synthetic routes and potentially compromising yields . Substituting the 5-methyl group with larger alkyl or aryl substituents alters the oxadiazole's electronic character, shifting the scaffold's physicochemical properties outside the design space validated by structure-activity relationships [1]. These are not minor variations; they represent fundamental departures from the design intent, grounded in measurable property differences that propagate through downstream synthetic and biological outcomes.

Procurement-Grade Quantitative Evidence for 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine – Differentiated Performance vs. Key Comparators


1,3,4-Oxadiazole Regioisomer Delivers ~10-Fold Lower Lipophilicity Than 1,2,4-Oxadiazole Matched Pairs

A systematic, head-to-head comparison of 1,3,4- vs. 1,2,4-oxadiazole matched pairs across the AstraZeneca compound collection demonstrated that the 1,3,4-isomer consistently exhibits approximately one order of magnitude lower log D [1]. This translates directly into improved aqueous solubility, reduced hERG inhibition liability, and enhanced metabolic stability for compounds incorporating the 1,3,4-oxadiazole scaffold.

Lipophilicity Oxadiazole regioisomerism Drug-likeness

Boc-Protected Piperidine Enables Orthogonal Deprotection Relative to Unprotected Analogs

The N-Boc group on the piperidine ring provides acid-labile protection (cleaved quantitatively with TFA/DCM within 1-2 hours at room temperature), enabling selective deprotection in the presence of base-stable functionalities such as esters or amides [1]. By contrast, the unprotected analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 161609-79-6) lacks this orthogonal handle, limiting its utility in multi-step synthetic sequences where the free amine would react non-selectively.

Orthogonal protection Solid-phase synthesis Peptidomimetic chemistry

Validated 81% Synthetic Yield from Readily Available Precursor Provides Baseline for Process Reproducibility

A published synthetic protocol from 1-Boc-4-piperidinecarbohydrazide delivers 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine in 81% isolated yield (8.07 g scale, white solid) after silica gel chromatography . The procedure employs N,N-dimethylformamide dimethyl acetal for hydrazone activation, followed by p-toluenesulfonic acid-catalyzed cyclization in toluene at 100 °C. Comparable procedures for 5-phenyl or 5-substituted aryl analogs often report lower yields (50–70%) due to competing side reactions [1].

Synthetic methodology Process chemistry Reproducibility

Commercial Purity Specification of ≥97% with Defined Melting Point (69 °C) Ensures Lot-to-Lot Consistency

The compound is commercially available with a minimum purity specification of 97% (by HPLC or NMR) and a reported melting point of 69 °C . This defined solid-state characteristic facilitates identity confirmation upon receipt and distinguishes it from the unprotected analog (CAS 161609-79-6), which is typically offered as a dihydrochloride salt or free base with variable purity specifications (≥95%) and no sharp melting point reported.

Quality control Purity specification Procurement standards

Documented Use as Key Intermediate in V1a Antagonist and FXa Inhibitor Patents Demonstrates Validated Utility

This specific compound is explicitly cited as a synthetic intermediate in patent US2005/154024 (Pfizer, V1a vasopressin antagonists for dysmenorrhea) and WO2006/114706 (triazole derivatives as vasopressin antagonists) . It also appears in synthetic routes to edoxaban (Daiichi Sankyo), an FDA-approved oral Factor Xa inhibitor, where the Boc-protected piperidine-oxadiazole fragment is a critical building block [1]. In contrast, the unprotected analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is not cited in these patents, underscoring the necessity of the Boc protecting group for the patented synthetic sequences.

Medicinal chemistry Vasopressin antagonists Factor Xa inhibitors Patent intermediates

High-Impact Procurement Scenarios for 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine – Where Evidence Confirms Selection Advantage


Lead Optimization Programs Requiring Reduced Lipophilicity and Improved Developability

Medicinal chemistry teams optimizing lead series where high log D is limiting oral bioavailability or causing off-target pharmacology should select this 1,3,4-oxadiazole building block over analogous 1,2,4-oxadiazoles. The ~10-fold lower lipophilicity systematically demonstrated for 1,3,4-oxadiazole matched pairs translates to improved aqueous solubility and a reduced hERG liability profile, directly addressing common attrition drivers in preclinical development [1].

Multi-Step Convergent Syntheses Requiring Orthogonal Amine Protection

Synthetic chemistry groups executing routes where the piperidine nitrogen must remain masked during oxadiazole ring elaboration or subsequent functional group interconversions benefit from the Boc protection. The acid-labile Boc group is stable to basic alkylation, nucleophilic substitution, and mild reducing conditions, enabling a convergent strategy that avoids protection/deprotection cycling of a free amine . This is particularly critical in solid-phase or flow-chemistry applications where orthogonal protecting groups define the synthetic sequence feasibility [2].

Scale-Up and Process Chemistry for Factor Xa or V1a Antagonist Intermediates

Process chemistry groups developing scalable routes to Factor Xa inhibitors (e.g., edoxaban analogs) or V1a vasopressin antagonists should prioritize this intermediate based on its validated 81% synthesis yield from cheap, readily available precursors and its explicit citation in the relevant patent literature [1][3]. The defined melting point (69 °C) and solid-state form further support crystallization-based purification at scale, reducing reliance on chromatography and lowering cost of goods .

Building Block Procurement for Fragment-Based or DNA-Encoded Library Synthesis

Groups constructing fragment-based screening libraries or DNA-encoded chemical libraries (DELs) that incorporate oxadiazole scaffolds should procure this specific Boc-protected building block. The 5-methyl substitution on the 1,3,4-oxadiazole provides a minimal steric footprint while the Boc group ensures compatibility with on-DNA chemistry conditions (aqueous, mild base, ambient temperature). The ≥97% purity specification minimizes the risk of side reactions that could compromise library integrity and screening data quality .

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